Sanguinarine chloride Sanguinarine chloride Sanguinarine is found in opium poppy. Consumption of Sanguinarine, present in poppy seeds and in the oil of Argemone mexicana which has been used as an adulterant for mustard oil in India, has been linked to development of glaucoma. Sanguinarine is banned by FDA. Sanguinarine is a quaternary ammonium salt from the group of benzylisoquinoline alkaloids. It is extracted from some plants, including bloodroot (Sanguinaria canadensis), Mexican prickly poppy Argemone mexicana, Chelidonium majus and Macleaya cordata. It is also found in the root, stem and leaves of the opium poppy but not in the capsule. Sanguinarine is a toxin that kills animal cells through its action on the Na+-K+-ATPase transmembrane protein. Epidemic dropsy is a disease that results from ingesting sanguinarine. Sanguinarine has been shown to exhibit antibiotic, anti-apoptotic, anti-fungal, anti-inflammatory and anti-angiogenic functions Sanguinarine belongs to the family of Benzoquinolines. These are organic compounds containing a benzene fused to a quinoline ring system. (A3208, A3209, A3208, A3208, A3208).
Brand Name: Vulcanchem
CAS No.: 5578-73-4
VCID: VC21343502
InChI: InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1
SMILES: Array
Molecular Formula: C20H14NO4.Cl
C20H14ClNO4
Molecular Weight: 367.8 g/mol

Sanguinarine chloride

CAS No.: 5578-73-4

Cat. No.: VC21343502

Molecular Formula: C20H14NO4.Cl
C20H14ClNO4

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

Sanguinarine chloride - 5578-73-4

Specification

CAS No. 5578-73-4
Molecular Formula C20H14NO4.Cl
C20H14ClNO4
Molecular Weight 367.8 g/mol
IUPAC Name 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene chloride
Standard InChI InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1
Standard InChI Key GIZKAXHWLRYMLE-UHFFFAOYSA-M
Canonical SMILES C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-]

Introduction

Sanguinarine chloride is a benzophenanthridine alkaloid derived from plants such as Macleaya cordata and Sanguinaria canadensis. It exhibits diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by extensive in vitro and in vivo studies . Below is a structured analysis of its chemical properties, mechanisms, and research findings.

Biological Activities and Mechanisms

Anticancer Activity

Sanguinarine chloride demonstrates potent anticancer effects through multiple pathways:

  • Cell Cycle Arrest: Induces G1_1 phase arrest in prostate carcinoma and small-cell lung cancer (SCLC) cells by upregulating CDKN1A (p21), a cyclin-dependent kinase inhibitor .

  • Apoptosis Induction: Activates caspase-3/7, increases reactive oxygen species (ROS), and disrupts mitochondrial membrane potential .

  • Synergistic Effects: Enhances the efficacy of chemotherapy agents (e.g., panobinostat, gemcitabine) in SCLC models .

Table 1: Anticancer Activity in Selected Cell Lines

Cell LineEffectMechanismSource
NCI-H1688 (SCLC)Inhibits proliferation, migrationCDKN1A upregulation
HL60 (Leukemia)IC50_{50} = 0.37 μMCaspase-3/7 activation
PC-3 (Prostate Cancer)G1_1 phase arrestCyclin kinase inhibition

Antimicrobial Activity

Sanguinarine chloride shows antibacterial activity against Staphylococcus aureus (SA):

  • Minimum Inhibitory Concentration (MIC): 128 μg/mL

  • Minimum Bactericidal Concentration (MBC): 256 μg/mL

  • Mechanism: Disrupts cell wall/membrane integrity, increases extracellular ATPase activity, and induces ROS production .

Key Research Findings

Protein Phosphatase Inhibition

Sanguinarine chloride selectively inhibits protein phosphatase 2C (PP2C) (Ki_i = 0.68 μM) over PP1, PP2A, and PP2B . It also suppresses mitogen-activated protein kinase phosphatase-1 (MKP-1) (IC50_{50} = 10 μM) .

Telomerase Suppression

In reporter cell assays, it reduces hTERT mRNA levels and telomerase activity, accelerating cancer cell senescence .

Anti-Inflammatory and Antioxidant Effects

The compound inhibits NF-κB and MMP-9, mitigating inflammation and oxidative stress in preclinical models .

Clinical and Preclinical Applications

  • Cancer Therapy: Potential adjuvant for SCLC and prostate cancer due to synergistic effects with existing chemotherapies .

  • Antimicrobial Agent: Candidate for替代抗生素 in livestock to combat S. aureus infections .

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